6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a triazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions involve using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene under microwave conditions at 140°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its eco-friendly and additive-free nature .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolo-pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups to the triazolo-pyridine ring.
Scientific Research Applications
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in drug design, particularly as inhibitors for enzymes like JAK1, JAK2, and PHD-1.
Agrochemicals: It can be used in the development of new agrochemical agents due to its biological activity.
Materials Science: The unique structural properties of the compound make it suitable for use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, the compound binds to the active site of these enzymes, preventing their activity and thereby modulating the signaling pathways they control . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and triazole ring but differ in their overall structure and specific properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar core structure but may lack the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the triazolo-pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Biological Activity
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 1896831-02-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including structure-activity relationships, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C8H4F3N3O2
- Molecular Weight : 231.13 g/mol
- Purity : Typically >95%
- Storage Conditions : Sealed in dry conditions at 2-8°C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as a therapeutic agent.
1. Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of certain bacterial strains and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
2. Anticancer Potential
Studies have highlighted the role of triazolo-based compounds in cancer therapy. For example, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion, have been developed using triazolo scaffolds. The compound's ability to modulate immune responses suggests a promising avenue for cancer immunotherapy .
3. Inhibition of Ion Channels
The compound has been evaluated for its effects on ion channels such as hERG (human Ether-à-go-go Related Gene), which is critical for cardiac function. While some derivatives show modest potency against hERG, this raises concerns regarding cardiotoxicity at higher concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo derivatives:
Substituent | Effect on Activity |
---|---|
Trifluoromethyl group | Increases lipophilicity and potential bioactivity |
Carboxylic acid | Enhances solubility and metabolic stability |
Variations in heteroaryl head groups | Alter binding affinity and selectivity towards targets |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the efficacy of various triazolo derivatives against Cryptosporidium species. The compound demonstrated an EC50 value of 2.1 μM in vitro, indicating moderate potency . Further optimization led to derivatives with improved activity profiles.
Case Study 2: Cancer Immunotherapy
In a preclinical model, a derivative based on the triazolo scaffold was shown to effectively inhibit IDO1 activity, leading to enhanced anti-tumor immunity. The compound exhibited sub-micromolar potency with favorable metabolic stability .
Properties
IUPAC Name |
6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-5-12-6(7(15)16)13-14(5)3-4/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQIUZLIHKYVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.